molecular formula C18H13N3O4 B11302107 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11302107
M. Wt: 335.3 g/mol
InChI Key: JSWXEHHJTBCUMF-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyrazole ring, and a chromene ring, which are known for their significant biological and pharmacological activities. The combination of these rings in a single molecule makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2-furoic acid.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized by the condensation of hydrazine with a 1,3-diketone.

    Formation of the Chromene Ring: The chromene ring can be synthesized through the cyclization of salicylaldehyde with an α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final step involves coupling the furan, pyrazole, and chromene rings through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

    Reduction: The pyrazole ring can be reduced to form pyrazoline.

    Substitution: The chromene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Furan-2,5-dione.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated chromene derivatives.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to the combination of furan, pyrazole, and chromene rings in a single molecule. This unique structure imparts distinct biological and pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H13N3O4/c22-17(14-10-12-4-1-2-6-15(12)25-18(14)23)20-16-7-8-19-21(16)11-13-5-3-9-24-13/h1-10H,11H2,(H,20,22)

InChI Key

JSWXEHHJTBCUMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=NN3CC4=CC=CO4

Origin of Product

United States

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